molecular formula C21H21F3N4O B2959590 N-(1-methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 941968-71-4

N-(1-methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No. B2959590
M. Wt: 402.421
InChI Key: OELOLSQSJNKDRF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, also known as MIPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPT is a piperazine derivative that belongs to the class of indole-based compounds. It has been found to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and analgesic effects.

Scientific Research Applications

Pharmacology and Neurochemistry

Research on compounds structurally related to N-(1-methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide often focuses on their interaction with central nervous system receptors. For instance, studies on various piperazine derivatives, such as TFMPP, have explored their psychoactive effects, which are attributed to interactions with serotonin receptors R. Jan et al., 2010. These interactions highlight the compound's relevance in researching neurological functions and disorders, providing a foundation for developing therapeutic agents targeting specific receptor pathways.

Radioligand Development

Compounds with the piperazine moiety have been utilized in the development of radioligands for positron emission tomography (PET) studies, aiding in the visualization of receptor distribution and density in the brain. For example, WAY-100635 and its analogs have been used to study the distribution of 5-HT1A receptors, offering insights into the neurochemical basis of psychiatric conditions S. Osman et al., 1996. This application is crucial for understanding receptor pharmacology and the action mechanisms of potential therapeutic compounds.

Drug Metabolism and Toxicology

The study of metabolism and disposition patterns of novel therapeutic agents is vital for understanding their pharmacokinetics and potential toxicological profiles. Research into the metabolic pathways of structurally related compounds, such as SB-649868 C. Renzulli et al., 2011, informs the development of drugs with favorable safety and efficacy profiles. These studies are fundamental in identifying metabolic enzymes involved in drug clearance and potential interactions with other substances.

properties

IUPAC Name

N-(1-methylindol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-26-14-18(17-7-2-3-8-19(17)26)25-20(29)28-11-9-27(10-12-28)16-6-4-5-15(13-16)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELOLSQSJNKDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

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